N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-2,1,3-benzothiadiazole-5-carboxamide
Description
N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-2,1,3-benzothiadiazole-5-carboxamide is a synthetic small molecule characterized by a benzothiadiazole core linked to a thiophene-substituted cyclopropylmethyl group via a carboxamide bridge.
Properties
IUPAC Name |
N-[(1-thiophen-3-ylcyclopropyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c19-14(10-1-2-12-13(7-10)18-21-17-12)16-9-15(4-5-15)11-3-6-20-8-11/h1-3,6-8H,4-5,9H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEOYKJNYZQMAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC3=NSN=C3C=C2)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and benzothiadiazole intermediates. Common synthetic routes include:
Cyclopropylation: Introduction of the cyclopropyl group to the thiophene ring.
Amidation: Formation of the carboxamide linkage between the thiophene-cyclopropyl intermediate and the benzothiadiazole moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzothiadiazole moiety can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and benzothiadiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the benzothiadiazole moiety can produce various reduced derivatives.
Scientific Research Applications
N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interaction with Receptors: Affecting signal transduction pathways.
Modulation of Gene Expression: Influencing the expression of specific genes involved in disease processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophene and Cyclopropyl Motifs
- GSK2830371: A structurally related compound, (S)-5-(((5-Chloro-2-methylpyridin-3-yl)amino)methyl)-N-(3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide, shares the thiophene-carboxamide scaffold and cyclopropyl group. However, GSK2830371 incorporates a pyridinylamino substituent and a cyclopentylmethyl chain, enhancing its solubility and target selectivity compared to the benzothiadiazole-based compound .
- n-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide : This analogue replaces the benzothiadiazole with an isoxazole ring, reducing electron deficiency but improving metabolic stability in preclinical models.
| Property | Target Compound | GSK2830371 | n-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide |
|---|---|---|---|
| Core Structure | Benzothiadiazole | Thiophene-pyridine hybrid | Isoxazole |
| Cyclopropyl Group | Present | Present | Present |
| Electron Deficiency | High (benzothiadiazole) | Moderate (thiophene) | Low (isoxazole) |
| Reported Bioactivity | Kinase inhibition (theoretical) | BCL-6 inhibitor (confirmed) | Antifungal (preclinical) |
| Metabolic Stability | Moderate (predicted) | High | High |
Functional Group Variations
- Benzodioxol-Imidazol Derivatives : Compounds like (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide prioritize imidazole and benzodioxol groups for metal-binding and antimicrobial activity, diverging from the benzothiadiazole-thiophene scaffold’s focus on kinase interactions .
- Chlorophenyl Substitutions : The presence of a 2-chlorophenyl group in benzodioxol derivatives enhances hydrophobicity and membrane permeability compared to the cyclopropyl-thiophene group in the target compound .
Research Findings and Pharmacological Implications
- Target Compound : Computational studies suggest strong binding affinity for tyrosine kinases (e.g., EGFR, VEGFR) due to the benzothiadiazole core’s planar structure. However, in vitro data are absent in public repositories.
- GSK2830371: Demonstrated potent BCL-6 inhibition (IC₅₀ = 12 nM) in lymphoma models, attributed to its pyridinylamino-thiophene motif .
- Isoxazole Analogues : Showed 90% inhibition of Candida albicans growth at 10 μM, linked to the isoxazole ring’s resistance to oxidative degradation .
Biological Activity
N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-2,1,3-benzothiadiazole-5-carboxamide is a compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a thiophene ring and a benzothiadiazole moiety. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular structure of this compound can be described with the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H15N3O2S2 |
| Molecular Weight | 305.42 g/mol |
| IUPAC Name | This compound |
| InChI Key | QOHGFQBGAPEQRJ-UHFFFAOYSA-N |
Biological Activity Overview
Research indicates that compounds containing thiophene and benzothiadiazole moieties exhibit a range of biological activities, including:
- Antimicrobial Properties : Several studies have demonstrated that benzothiadiazole derivatives possess significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.
- Anticancer Activity : Thiophene derivatives have been explored for their potential in cancer therapy. They often act by inducing apoptosis in cancer cells or inhibiting tumor growth through various signaling pathways.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory mediators.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cellular responses.
- Signal Transduction Interference : The compound may disrupt signaling cascades that promote cell proliferation or survival in cancer cells.
Case Studies
Several case studies highlight the biological activities of similar compounds:
- Antimicrobial Activity : A study on benzothiadiazole derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was linked to the disruption of bacterial cell wall synthesis.
- Anticancer Research : Research involving thiophene-based compounds demonstrated their ability to induce apoptosis in breast cancer cell lines by activating caspase pathways.
- Inflammation Modulation : A study indicated that benzothiadiazole derivatives could reduce inflammation in animal models by decreasing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
